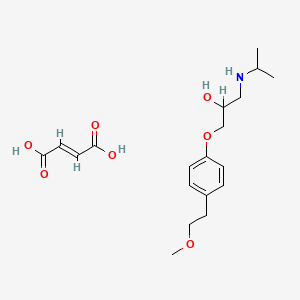

Metoprolol fumarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Metoprolol Fumarate is the fumarate salt form of metoprolol, a cardioselective competitive beta-1 adrenergic receptor antagonist with antihypertensive properties and devoid of intrinsic sympathomimetic activity. Metoprolol antagonizes beta 1-adrenergic receptors in the myocardium, thereby reducing the rate and force of myocardial contraction, and consequently a diminished cardiac output. This agent may also reduce the secretion of renin with subsequent reduction in levels of angiotensin II thereby preventing vasoconstriction and aldosterone secretion.

Applications De Recherche Scientifique

Cardioselective Beta-1 Adrenergic Receptor Antagonist

Metoprolol Fumarate is recognized as a cardioselective beta-1 adrenergic receptor antagonist, primarily used for its antihypertensive properties. It functions by reducing the rate and force of myocardial contraction, thereby lowering cardiac output. Additionally, it can decrease the secretion of renin, leading to reduced levels of angiotensin II and aldosterone, which helps in preventing vasoconstriction and aldosterone secretion (2020).

Cardioprotection in Myocardial Ischemia

Metoprolol has been applied in the treatment of myocardial infarction and coronary heart disease. A study demonstrated its effectiveness in reducing the infarct size in a murine model of myocardial ischemia. The research highlighted Metoprolol's role in regulating pathways of glycine, serine, threonine metabolism, and cysteine and methionine metabolism under myocardial infarction conditions. It also identified several regulatory enzymes as potential new therapeutic targets (Lai et al., 2020).

Photodegradation Studies

Studies have explored the photodegradation of Metoprolol in environmental contexts. For instance, the degradation of Metoprolol under simulated solar radiation in the presence of natural fulvic acid was investigated to understand its environmental fate. This research provides insights into the indirect photodegradation pathways and the role of dissolved humic matter as a photosensitizer (Filipe et al., 2017). Another study assessed Metoprolol photodegradation, revealing the key reactive species responsible for the process and proposing tentative degradation mechanisms (Filipe et al., 2019).

Pharmacokinetics and Genetic Influences

Research on Metoprolol's pharmacokinetics has shown that genetic factors, like the CYP2D6 gene mutation, significantly affect its metabolism. This highlights the importance of genetic testing in precision medicine for tailoring Metoprolol treatment (Hui Chen et al., 2020). Additionally, a physiologically based pharmacokinetic model was developed for Metoprolol, considering CYP2D6 genetic polymorphism, which can predict the drug's pharmacokinetics based on individual genetic differences (Lee, 2020).

Effects on Bone Remodeling

A study investigating Metoprolol's impact on bone remodeling did not find significant effects on bone-active cytokines or osteoclastogenesis, suggesting that Metoprolol does not significantly influence bone healing processes (Al Alawy et al., 2019).

Metabolism and Monitoring Techniques

Research has focused on Metoprolol metabolism and monitoring techniques, such as using capillary electrophoresis coupled with electrochemiluminescence for determining Metoprolol and studying its interaction with human serum albumin (Duan et al., 2015). Another study developed a method for trace extraction of Metoprolol from biological samples, facilitating drug monitoring (Tarfiei et al., 2020).

Propriétés

Formule moléculaire |

C19H29NO7 |

|---|---|

Poids moléculaire |

383.4 g/mol |

Nom IUPAC |

(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C15H25NO3.C4H4O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clé InChI |

VHYHYBWPDPBYTJ-WLHGVMLRSA-N |

SMILES isomérique |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O |

SMILES canonique |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

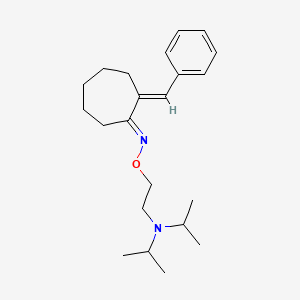

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B1244174.png)

![(2E)-2-[(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1244176.png)

![4-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B1244177.png)

![(2S)-5-(diaminomethylideneamino)-2-[5-[6-(dimethylamino)purin-9-yl]pentoxycarbonylamino]pentanoic acid](/img/structure/B1244185.png)

![(1R,2R)-2-[(1R)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1244186.png)

![3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-(2,3,4,5,6-pentahydroxyhexanoylamino)benzamide](/img/structure/B1244187.png)

![N-[(3S)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1244188.png)